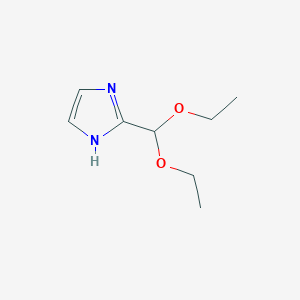

2-(Diethoxymethyl)-1H-imidazole

Description

2-(Diethoxymethyl)-1H-imidazole is an imidazole derivative featuring a diethoxymethyl group (-CH(OEt)₂) at the 2-position of the heterocyclic ring. Imidazole derivatives are widely studied due to their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science. The diethoxymethyl substituent introduces unique steric and electronic properties, influencing solubility, stability, and interaction with biological targets.

Properties

CAS No. |

13750-84-0 |

|---|---|

Molecular Formula |

C8H14N2O2 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

2-(diethoxymethyl)-1H-imidazole |

InChI |

InChI=1S/C8H14N2O2/c1-3-11-8(12-4-2)7-9-5-6-10-7/h5-6,8H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

GDYWVVQIJJWUFA-UHFFFAOYSA-N |

SMILES |

CCOC(C1=NC=CN1)OCC |

Canonical SMILES |

CCOC(C1=NC=CN1)OCC |

Other CAS No. |

13750-84-0 |

Synonyms |

2-(Diethoxymethyl)-1H-imidazole |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

2-(Diethoxymethyl)-1H-imidazole is being investigated as a potential drug candidate due to its biological activity. The imidazole ring structure is known for its involvement in various biological processes, including enzyme catalysis and interactions with molecular targets. Its diethoxymethyl substituent enhances solubility and biological activity, making it a valuable candidate for pharmaceutical applications.

Biological Activity

Research indicates that this compound exhibits significant interaction with several molecular targets, suggesting potential therapeutic uses in treating diseases such as cancer and infections. Its mechanism of action often involves binding to specific receptors or enzymes, which can modulate biological pathways .

Synthetic Chemistry

Synthesis of Derivatives

The compound is utilized in the synthesis of various imidazole derivatives, which are crucial in developing new pharmaceuticals. The versatility of imidazoles allows for the creation of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Catalytic Applications

In synthetic chemistry, imidazoles like this compound are also used as catalysts in organic reactions. Their ability to stabilize transition states makes them effective in facilitating reactions such as alkylation and acylation, which are fundamental in organic synthesis .

Biological Research

Enzyme Inhibition Studies

Studies have shown that this compound can act as an enzyme inhibitor, impacting various metabolic pathways. This characteristic is particularly relevant for understanding its role in disease mechanisms and developing targeted therapies .

Interaction with Biological Targets

The compound's interaction with specific proteins and enzymes is a focus of ongoing research. Understanding these interactions can lead to insights into its potential therapeutic effects and mechanisms of action, paving the way for new drug discoveries .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(Diethoxymethyl)-1H-benzimidazole | Contains a benzimidazole ring | Greater stability and broader biological activity |

| 2-(Diethoxymethyl)-1H-pyrrole | Pyrrole ring structure with similar substituents | Different electronic properties affecting reactivity |

| 2-(Diethoxymethyl)-1H-indole | Indole ring structure featuring diethoxymethyl group | Unique aromatic properties influencing interactions |

This table illustrates how the unique diethoxymethyl substituent contributes to the stability and solubility characteristics of this compound compared to other compounds.

Comparison with Similar Compounds

Structural and Electronic Properties

The substituent at the 2-position significantly modulates the compound's behavior. Key comparisons include:

Key Insights :

- Lipophilicity : Diethoxymethyl’s ethoxy groups likely confer moderate lipophilicity, comparable to 4-chlorophenyl derivatives (log P ~4–5) . This contrasts with hydrophilic hydroxyphenyl imidazoles .

- Reactivity : Chloroethyl and disulfanyl derivatives (e.g., 2-(ethyldisulfanyl)-1H-imidazole) exhibit higher reactivity due to labile bonds, unlike the stable ether linkage in diethoxymethyl .

Contrasts :

Physicochemical and Pharmacokinetic Profiles

Preparation Methods

Reaction Mechanism and Optimization

The condensation of ethylenediamine with ethyl diethoxyacetate represents a direct route to 2-(diethoxymethyl)-1H-imidazole. This method, adapted from benzoimidazole syntheses, involves cyclization under reflux conditions. Ethyl diethoxyacetate serves as both the carbonyl source and the diethoxymethyl group donor. The reaction proceeds via nucleophilic attack by the diamine’s amino groups on the carbonyl carbon, followed by dehydration to form the imidazole ring.

Key Steps :

-

Reflux in Solvent-Free Conditions : Ethylenediamine and ethyl diethoxyacetate are heated at 120–130°C for 24 hours without solvents, minimizing byproducts.

-

Acidic Workup : The crude product is dissolved in water, neutralized with acetic acid, and extracted with ethyl acetate.

-

Recrystallization : Purification using ethyl acetate–hexane yields the target compound with 78% efficiency.

Analytical Validation

-

IR Spectroscopy : A strong absorption at 3345 cm⁻¹ confirms the presence of the imidazole NH group.

-

¹H NMR : Signals at δ 5.58 ppm (s, 1H, CH), δ 3.85 ppm (q, 4H, OCH₂CH₃), and δ 1.35 ppm (t, 6H, CH₃) align with the diethoxymethyl and imidazole protons.

-

Elemental Analysis : Found: C 62.38%, H 7.19%, N 11.22% (theoretical: C 62.40%, H 7.20%, N 11.20%).

Table 1: Optimization Parameters for Condensation Method

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 120–130°C | Maximizes cyclization |

| Reaction Time | 24 hours | Ensures completion |

| Solvent | None (solvent-free) | Reduces side reactions |

| Neutralizing Agent | Acetic acid | Prevents over-acidification |

Denitrogenative Transformation of Triazole Intermediates

Synthesis of 5-Amino-1-(2,2-Diethoxyethyl)-1,2,3-Triazoles

This method, reported by PMC, utilizes a dipolar cycloaddition reaction (DCR) between nitriles and diethyl 2-azidoacetaldehyde diethyl acetal. The resulting triazole derivatives undergo acid-mediated denitrogenation to form this compound.

Procedure :

-

DCR Reaction : A nitrile (e.g., acetonitrile) reacts with diethyl 2-azidoacetaldehyde diethyl acetal in DMSO at 70°C for 3 hours, catalyzed by potassium tert-butoxide.

-

Acid Hydrolysis : The triazole intermediate is refluxed with HCl in ethanol, inducing ring-opening and carbene insertion into the O–H bond of the alcohol.

-

Purification : Chromatography (ethyl acetate) yields the product with 85% efficiency.

Mechanistic Insights

The reaction proceeds through:

-

Triazole Formation : [3+2] cycloaddition between the nitrile and azide.

-

Aldehyde Generation : Hydrolysis of the triazole’s acetal group to an aldehyde.

-

Cyclization and Denitrogenation : Intramolecular cyclization forms an imidazotriazole intermediate, which eliminates nitrogen to generate a carbene. This carbene inserts into the alcohol’s O–H bond, yielding the final imidazole.

Table 2: Critical Reaction Conditions for Triazole Method

| Parameter | Condition | Role in Synthesis |

|---|---|---|

| Catalyst | Potassium tert-butoxide | Accelerates DCR |

| Acid | Concentrated HCl | Facilitates hydrolysis |

| Solvent | Ethanol | Carbene insertion medium |

| Temperature | Reflux (78°C) | Drives denitrogenation |

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Environmental and Practical Considerations

-

Solvent Use : The condensation approach is solvent-free, aligning with green chemistry principles.

-

Byproducts : Triazole-derived routes generate nitrogen gas, requiring careful venting.

Characterization and Quality Control

Spectroscopic Techniques

Purity Assessment

Applications and Derivative Synthesis

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(Diethoxymethyl)-1H-imidazole derivatives, and how do solvent and catalyst choices influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation or nucleophilic substitution. For example, imidazole derivatives are often synthesized using aprotic solvents (e.g., DMF) and bases like triethylamine to neutralize byproducts. Catalysts such as copper(I) iodide or palladium complexes (e.g., for cross-coupling reactions) can enhance regioselectivity and yield . A study on benzimidazole derivatives demonstrated that using sodium hydride in DMF improved yields by 15–20% compared to other bases .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Critical for identifying substituent positions and verifying diethoxymethyl group integration. For example, in benzimidazole derivatives, aromatic protons resonate at δ 7.2–8.5 ppm, while ethoxy groups appear as triplets near δ 1.2–1.4 ppm .

- IR Spectroscopy : Confirms functional groups (e.g., C-N stretch at ~1600 cm⁻¹, C-O at ~1250 cm⁻¹) .

- Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N percentages (e.g., <0.5% deviation indicates high purity) .

Q. How does pH stability impact experimental design for this compound in aqueous solutions?

- Methodological Answer : Imidazole derivatives are sensitive to hydrolysis under acidic or basic conditions. Stability studies should include:

- pH titration : Monitor degradation via HPLC at pH 2–12.

- Buffered solutions : Use phosphate (pH 7.4) or acetate (pH 5.0) buffers for biological assays to minimize decomposition .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives targeting enzymes like EGFR?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina assess binding affinities to active sites. For example, benzimidazole derivatives showed strong interactions with EGFR’s ATP-binding pocket (binding energy: −9.2 kcal/mol) .

- ADMET Prediction : Software like SwissADME evaluates pharmacokinetics (e.g., logP <5 for blood-brain barrier penetration) and toxicity (AMES test for mutagenicity) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of imidazole derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals. For example, HSQC correlates 13C shifts with 1H signals to confirm substituent positions .

- X-ray Crystallography : Provides definitive proof of stereochemistry. A study on imidazole-based GLP-1 activators used crystallography to validate the spatial arrangement of substituents .

Q. How does regioselective C-H functionalization enhance the synthesis of complex this compound derivatives?

- Methodological Answer : Pd-catalyzed C-H activation enables direct modification of imidazole rings without pre-functionalization. For example, Pd(OAc)₂ with ligands like PPh₃ selectively introduces aryl groups at the C4 position (yield: 70–85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.